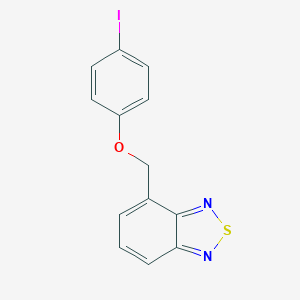
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is a synthetic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as carbonic anhydrase and metalloproteinases. The compound has also been shown to induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide is its ease of synthesis and availability. The compound is relatively inexpensive and can be easily obtained from commercial sources. Additionally, it has a wide range of potential applications in scientific research, making it a versatile tool for researchers.
One of the limitations of this compound is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which could affect its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide. One area of interest is the compound's potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for cancer.
Another potential direction for research is the compound's use as a fluorescent probe for the detection of metal ions. The compound has been shown to be effective in detecting metal ions in biological systems, and further studies could explore its potential for use in diagnostic applications.
Finally, there is potential for further research on the compound's antimicrobial and anti-inflammatory properties. The compound has been shown to have activity against a range of bacterial and fungal pathogens, and further studies could explore its potential as a therapeutic agent for infectious diseases. Additionally, the compound's anti-inflammatory effects could be further explored for potential use in treating inflammatory conditions.
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its ease of synthesis and availability make it a versatile tool for researchers, and its unique properties make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of 2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide involves the reaction of 2-amino-4-methylphenol with 2-chlorobenzenesulfonamide in the presence of a base. The resulting product is then treated with 2-bromoacetophenone to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide has a wide range of potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Fórmula molecular |
C15H14N2O2S2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-5-3-4-6-13(10)17-21(18,19)12-7-8-14-15(9-12)20-11(2)16-14/h3-9,17H,1-2H3 |
Clave InChI |
CIMUQKOSEASWHO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-2-methylphenyl)-2-[2-(2-isopropoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299440.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)